acetyl CoA
Description
Structure
2D Structure
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N7O17P3S/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38)/t13-,16-,17-,18+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLZBFCDCINBPY-ZSJPKINUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992686 | |
| Record name | Acetyl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Acetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72-89-9 | |
| Record name | Acetyl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetyl coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000072899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetyl CoA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30992686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-acetylcoenzyme A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACETYL COENZYME A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76Q83YLO3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Acetyl-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001206 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Historical Discoveries and Foundational Research on Acetyl Coenzyme a
Discovery of Coenzyme A and its Role in Acetylation Reactions
The discovery of coenzyme A is credited to the German-American biochemist Fritz Albert Lipmann. ebsco.com In 1945, while studying enzyme-catalyzed acetylation reactions, Lipmann identified a heat-stable cofactor essential for these processes. nih.govresearchgate.net He initially isolated this factor from pigeon liver extracts. ebsco.comresearchgate.net Lipmann named this molecule coenzyme A, with the "A" standing for "activation of acetate (B1210297)," as it was shown to be involved in the activation of acetate for various biochemical reactions. wikipedia.org
Lipmann's research demonstrated that coenzyme A is a crucial molecule that acts as an intermediary, linking anaerobic glycolysis and the aerobic Krebs cycle. ebsco.com He and his colleagues showed in 1951 that coenzyme A can react with pyruvic acid, the final product of anaerobic glycolysis, to form acetyl coenzyme A. ebsco.com This discovery was a significant breakthrough in understanding cellular respiration and energy metabolism. ebsco.com The structure of coenzyme A was later determined in the early 1950s by Lipmann in collaboration with researchers at Harvard Medical School and Massachusetts General Hospital, as well as at the Lister Institute in London. wikipedia.org It was found that pantothenic acid, a B vitamin, is a central component of its structure. wikipedia.org
Table 1: Key Researchers in the Discovery of Coenzyme A
| Researcher | Contribution | Year of Key Publication/Discovery |
|---|---|---|
| Fritz Lipmann | Discovered Coenzyme A and its role in acetylation. | 1945 |
| Beverly Guirard | Contributed to determining that pantothenic acid is a key component of Coenzyme A. | Early 1950s |
| Nathan Kaplan | Worked with Lipmann on the structure and function of Coenzyme A. | Early 1950s |
Elucidation of Acetyl Coenzyme A's Function in Central Carbon Metabolism
Following the discovery of coenzyme A, the focus shifted to understanding the function of its acetylated form, acetyl-CoA. It was established that acetyl-CoA is a central hub in metabolism, connecting the breakdown of carbohydrates, fats, and proteins. wikipedia.orgresearchgate.net
The process of glycolysis breaks down glucose into pyruvate (B1213749), which is then converted to acetyl-CoA. wikipedia.orgstudy.com This reaction serves as the bridge between glycolysis and the citric acid cycle (also known as the Krebs cycle). ebsco.com Acetyl-CoA delivers the acetyl group into the citric acid cycle by combining with oxaloacetate to form citrate (B86180). wikipedia.orgwikipedia.org Within the cycle, the acetyl group is oxidized to produce carbon dioxide, while capturing energy in the form of ATP and high-energy electrons in NADH and FADH2. wikipedia.orgbyjus.com
Furthermore, acetyl-CoA plays a critical role in fatty acid metabolism. acs.org The breakdown of fatty acids through beta-oxidation also produces acetyl-CoA, which can then enter the citric acid cycle for energy production. wikipedia.orgcreative-proteomics.com Conversely, when there is an excess of acetyl-CoA from carbohydrate metabolism, it can be used for the synthesis of fatty acids. creative-proteomics.comnih.gov This dual role highlights acetyl-CoA's importance in managing the cell's energy balance. nih.gov
Nobel Laureates and Landmark Contributions to Acetyl Coenzyme A Research
The profound importance of the discoveries surrounding coenzyme A and its acetylated form has been recognized with multiple Nobel Prizes.
In 1953, Fritz Lipmann was jointly awarded the Nobel Prize in Physiology or Medicine for his discovery of coenzyme A and its significance for intermediary metabolism. wikipedia.organimalresearch.info He shared this honor with Sir Hans Adolf Krebs, who was recognized for his discovery of the citric acid cycle. animalresearch.infobritannica.com The work of these two scientists provided a cohesive understanding of cellular respiration. ebsco.com
Later, in 1964, Konrad Bloch and Feodor Lynen were awarded the Nobel Prize in Physiology or Medicine for their discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism. wikipedia.org Lynen's work was particularly crucial in demonstrating the role of acetyl-CoA as the starting block for the synthesis of fatty acids. wikipedia.org
Table 2: Nobel Prizes Awarded for Research Related to Acetyl Coenzyme A
| Year | Nobel Laureate(s) | Contribution |
|---|---|---|
| 1953 | Fritz Lipmann | Discovery of coenzyme A and its importance for intermediary metabolism. wikipedia.organimalresearch.info |
| 1953 | Hans Adolf Krebs | Discovery of the citric acid cycle. animalresearch.infobritannica.com |
| 1964 | Konrad Bloch & Feodor Lynen | Discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism, with a key role for acetyl-CoA. wikipedia.org |
Biosynthesis and Anabolism of Acetyl Coenzyme a
Glucose Metabolism as a Source of Acetyl Coenzyme A
Glucose is a primary source of carbon for Acetyl-CoA synthesis, particularly under aerobic conditions. wikipedia.orgresearchgate.net The metabolism of glucose to pyruvate (B1213749) through glycolysis sets the stage for Acetyl-CoA production. wikipedia.orgnih.gov
Pyruvate Dehydrogenase Complex-Mediated Acetyl Coenzyme A Production
The primary route for Acetyl-CoA production from glucose-derived pyruvate in aerobic respiration is catalyzed by the pyruvate dehydrogenase complex (PDC). nih.govwikipedia.orgfrontiersin.org This multi-enzyme complex is located in the mitochondrial matrix in eukaryotes and in the cytosol in prokaryotes. wikipedia.orgjackwestin.com The PDC catalyzes the oxidative decarboxylation of pyruvate, an irreversible reaction that converts the three-carbon pyruvate molecule into a two-carbon acetyl group attached to CoA, releasing carbon dioxide and producing NADH. wikipedia.orgfrontiersin.orgjackwestin.com This reaction is a critical link between glycolysis and the citric acid cycle. wikipedia.orgjackwestin.com
The pyruvate dehydrogenase complex involves three main enzymes: pyruvate dehydrogenase (E1), dihydrolipoamide (B1198117) transacetylase (E2), and dihydrolipoamide dehydrogenase (E3). wikipedia.orgnih.gov The process involves several steps, including the decarboxylation of pyruvate, the transfer of the acetyl group, and the reduction of NAD+ to NADH, utilizing coenzymes like thiamine (B1217682) pyrophosphate (TPP), lipoic acid, FAD, and NAD+. youtube.com The activity of the PDC is tightly regulated, influenced by factors such as the ratios of ATP/ADP, NADH/NAD+, and Acetyl-CoA/CoA. youtube.com
Glycolysis-Dependent Acetyl Coenzyme A Pathways
While the pyruvate dehydrogenase complex is the main pathway for aerobic Acetyl-CoA production from glucose, glycolysis itself produces pyruvate, which is the precursor. Under conditions of high glucose, glycolysis proceeds rapidly, leading to increased pyruvate production. wikipedia.org The resulting pyruvate is then primarily directed towards the PDC for conversion to Acetyl-CoA in the mitochondria. nih.govresearchgate.net
Furthermore, under conditions of carbohydrate excess, citrate (B86180), formed in the citric acid cycle from Acetyl-CoA and oxaloacetate, can be transported from the mitochondria to the cytosol. wikipedia.orgnih.gov In the cytosol, ATP citrate lyase (ACLY) cleaves citrate back into Acetyl-CoA and oxaloacetate. wikipedia.orgnih.govresearchgate.net This cytosolic Acetyl-CoA is then available for the synthesis of fatty acids and sterols, representing an anabolic pathway linked to glucose metabolism. wikipedia.orgnih.gov
Fatty Acid Oxidation and Acetyl Coenzyme A Generation
Fatty acids are another significant source of Acetyl-CoA, particularly during periods of low glucose availability or high energy demand. wikipedia.org The breakdown of fatty acids occurs through a process called beta-oxidation. wikipedia.org
Beta-Oxidation Pathways
Beta-oxidation is a metabolic pathway that takes place primarily in the mitochondria, and also in peroxisomes. wikipedia.org Fatty acids are first activated by being linked to CoA, forming acyl-CoA. wikipedia.orgwikipedia.org The acyl-CoA then undergoes a series of four reactions: oxidation, hydration, oxidation, and thiolysis. wikipedia.org Each cycle of beta-oxidation shortens the fatty acid chain by two carbons and produces one molecule of Acetyl-CoA, one molecule of FADH2, and one molecule of NADH. wikipedia.org The Acetyl-CoA molecules generated from beta-oxidation can then enter the citric acid cycle for further oxidation and ATP production. wikipedia.orgwikipedia.org
Amino Acid Catabolism Yielding Acetyl Coenzyme A
The catabolism of certain amino acids also contributes to the cellular pool of Acetyl-CoA. Amino acids are categorized based on the intermediates they produce upon degradation. libretexts.orguobasrah.edu.iq Ketogenic amino acids are those that are broken down to yield Acetyl-CoA or acetoacetyl-CoA. libretexts.orguobasrah.edu.iq
Amino acids such as leucine (B10760876) and lysine (B10760008) are catabolized directly to Acetyl-CoA or acetoacetyl-CoA, which can then be converted to Acetyl-CoA. libretexts.orglibretexts.orgegyankosh.ac.in Tryptophan, phenylalanine, and tyrosine are also degraded through pathways that ultimately produce Acetyl-CoA and/or acetoacetyl-CoA. libretexts.orglibretexts.org Threonine can also be broken down into Acetyl-CoA and glycine (B1666218) through one of its degradation pathways. libretexts.org The carbon skeletons of these amino acids are processed through various enzymatic reactions, including transamination and oxidative steps, to yield Acetyl-CoA, which can then enter the citric acid cycle or be used for ketogenesis. libretexts.orguobasrah.edu.iq
Acetate (B1210297) Utilization for Acetyl Coenzyme A Synthesis
Acetate can serve as a direct precursor for Acetyl-CoA synthesis, a process catalyzed by acetyl-CoA synthetases (ACSS). wikipedia.orgupenn.edufrontiersin.org This pathway is particularly relevant when acetate is available from dietary sources, fermentation by gut microbes, or produced within cells through deacetylation reactions. upenn.edufrontiersin.org
Role of Acyl-CoA Synthetases (e.g., ACSS2)
Acyl-CoA synthetases (ACSS) play a significant role in the activation of short-chain fatty acids, particularly acetate, for entry into metabolic pathways. In mammals, the conversion of free acetate to acetyl-CoA is primarily catalyzed by enzymes belonging to the ACSS family. nih.govfrontiersin.org This reaction requires ATP and coenzyme A, resulting in the formation of acetyl-CoA, AMP, and pyrophosphate.
There are three known isoforms of ACSS in humans: ACSS1, ACSS2, and ACSS3. nih.govfrontiersin.org These isoforms exhibit different subcellular localizations and substrate preferences. ACSS1 is predominantly found in the mitochondria, while ACSS2 is present in both the cytoplasm and the nucleus. frontiersin.orgfrontiersin.org ACSS3, while less characterized than ACSS1 and ACSS2, has been shown to preferentially utilize propionate (B1217596) as a substrate compared to acetate. nih.govfrontiersin.org
ACSS2, in particular, is a crucial enzyme for generating acetyl-CoA from acetate in the cytoplasm and nucleus. nih.govmdpi.comacs.org This pool of acetyl-CoA is vital for various anabolic processes, including lipid synthesis and protein acetylation, such as histone acetylation. nih.govfrontiersin.orgmdpi.comresearchgate.netwikipedia.org Studies have indicated that nuclear ACSS2 can produce acetyl-CoA locally for histone acetylation, influencing gene expression. wikipedia.orgnih.gov The expression and activity of ACSS2 can be influenced by cellular conditions, including nutrient availability and oxygen levels. For instance, under metabolic stress conditions like hypoxia, ACSS2 expression can be upregulated in cancer cells, allowing them to utilize acetate for acetyl-CoA production to support survival and proliferation. nih.govmdpi.comresearchgate.net The regulation of ACSS2 involves transcription factors such as sterol regulatory element-binding proteins (SREBPs). mdpi.comnih.gov The catalytic activity of ACSS2 results in the production of AMP, which can signal a decline in cellular energy reserves. nih.govspringermedizin.de
Other Biosynthetic Routes to Acetyl Coenzyme A
Beyond the activation of acetate by ACSS enzymes, acetyl-CoA can be synthesized through several other metabolic pathways, utilizing a variety of carbon sources. These routes contribute to the cellular pool of acetyl-CoA in different cellular compartments, supporting diverse metabolic needs.
Acetyl-CoA can be produced from the breakdown of carbohydrates, free fatty acids, and branched-chain amino acids. frontiersin.org A major source of mitochondrial acetyl-CoA is the oxidative decarboxylation of pyruvate, the end product of glycolysis. This reaction is catalyzed by the pyruvate dehydrogenase complex (PDC) under aerobic conditions. acs.orgfrontiersin.orgresearchgate.net Fatty acid β-oxidation, occurring in the mitochondria, also generates substantial amounts of acetyl-CoA. acs.orgnih.gov
In the cytoplasm, acetyl-CoA can be generated from citrate that is transported from the mitochondria. The enzyme ATP-citrate lyase (ACLY) cleaves citrate in an ATP-dependent reaction to produce acetyl-CoA and oxaloacetate. acs.org This cytosolic acetyl-CoA is a primary precursor for fatty acid and cholesterol synthesis. frontiersin.orgacs.org The catabolism of branched-chain amino acids also contributes to the acetyl-CoA pool through the action of the branched-chain α-ketoacid dehydrogenase complex (BCKDC). frontiersin.org
One-Carbon Metabolism and Synthetic Pathways
The potential to synthesize acetyl-CoA from one-carbon (C1) sources, such as formaldehyde (B43269) and methanol, has been explored, particularly in the context of metabolic engineering and synthetic biology. While natural pathways for C1 assimilation exist in some organisms, synthetic routes are being developed to efficiently convert these simple molecules into valuable metabolites like acetyl-CoA.
One notable example is the designed Synthetic Acetyl-CoA (SACA) pathway. This artificial pathway can convert two molecules of formaldehyde into one molecule of acetyl-CoA through a series of enzymatic steps. exlibrisgroup.comresearchgate.netnih.govspringernature.com The pathway involves enzymes such as engineered glycolaldehyde (B1209225) synthase, which condenses two formaldehyde molecules into glycolaldehyde, and a repurposed phosphoketolase, which converts glycolaldehyde into acetyl-phosphate, a precursor to acetyl-CoA. exlibrisgroup.comresearchgate.netnih.gov Research indicates that the SACA pathway is ATP-independent, carbon-conserving, and oxygen-insensitive, offering potential advantages for industrial applications utilizing C1 resources. exlibrisgroup.comresearchgate.netnih.gov
Another synthetic pathway has been proposed that utilizes L-threonine as a precursor. nih.gov This pathway, employing threonine aldolase (B8822740) and acetaldehyde (B116499) dehydrogenase (acetylating), converts one molecule of L-threonine into one molecule of acetyl-CoA, one glycine, and generates one NADH. nih.gov This route has demonstrated the capability to significantly increase the intracellular concentration of acetyl-CoA in engineered organisms, highlighting its potential for enhancing the production of acetyl-CoA-derived compounds. nih.gov
Microbial Fermentation Products as Precursors
Microorganisms employ diverse metabolic strategies, including fermentation, which can result in the production of various organic compounds. Some of these fermentation products, particularly acetate, can serve as precursors for acetyl-CoA biosynthesis in both the producing organism and other microbes or host cells.
Under anaerobic conditions, many fermentative bacteria utilize the enzyme pyruvate formate (B1220265) lyase (PFL) to cleave pyruvate into acetyl-CoA and formate. asm.orgresearchgate.net The acetyl-CoA generated through this pathway can then be further metabolized. It can be converted to acetate, a process that yields ATP through substrate-level phosphorylation, or it can be reduced to ethanol (B145695), a reaction that helps regenerate NAD+ by consuming NADH. asm.orgresearchgate.net
Acetate produced as a fermentation end-product by various microorganisms, including heterofermentative lactic acid bacteria, can be taken up and converted to acetyl-CoA by ACSS enzymes. frontiersin.orgresearchgate.net This conversion is a crucial step for the utilization of acetate as a carbon source.
Some bacteria also possess the glyoxylate (B1226380) cycle, a metabolic pathway that bypasses the decarboxylation steps of the Krebs cycle. frontiersin.orgnih.gov In this cycle, acetyl-CoA, often derived from the oxidation of acetate or fatty acids, is a key input, allowing for the synthesis of four-carbon dicarboxylates from two-carbon units. frontiersin.orgnih.gov This pathway is particularly important for microorganisms growing on acetate as their sole carbon source.
Catabolism and Energy Metabolism Via Acetyl Coenzyme a
Tricarboxylic Acid (TCA) Cycle Integration of Acetyl Coenzyme A
The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle or citric acid cycle, is the second of three stages in cellular respiration and plays a central role in the catabolism of organic fuel molecules. britannica.com This metabolic pathway occurs in the mitochondrial matrix of most plants, animals, fungi, and many bacteria. britannica.com The TCA cycle is the common pathway for the complete oxidation of carbohydrates, proteins, and lipids, which are all metabolized into acetyl-CoA or other cycle intermediates. byjus.com Its primary role is to release stored energy through the oxidation of acetyl-CoA derived from these macronutrients. byjus.com
Before larger molecules like glucose, fatty acids, and some amino acids can enter the TCA cycle, they must be broken down into the two-carbon compound, acetyl-CoA. britannica.com For instance, pyruvate (B1213749), the end product of glycolysis, is transported into the mitochondria and converted to acetyl-CoA. promocell.comhawaii.edu Similarly, fatty acids undergo beta-oxidation to produce acetyl-CoA. wikipedia.orgwikipedia.org This acetyl-CoA then serves as the primary input for the citric acid cycle, enabling continuous ATP synthesis under aerobic conditions. creative-proteomics.com
The entry of acetyl-CoA into the TCA cycle marks a critical commitment of carbon substrates to oxidative metabolism. creative-proteomics.com The cycle is initiated when the two-carbon acetyl group from acetyl-CoA condenses with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule called citrate (B86180). britannica.comteachmephysiology.comkhanacademy.org This reaction is catalyzed by the enzyme citrate synthase, and coenzyme A is released in the process. byjus.comhawaii.edu
Following the formation of citrate, a series of eight enzymatic reactions ensues. britannica.comteachmephysiology.com Through these successive reactions, citrate is oxidized, releasing two molecules of carbon dioxide for each acetyl group that enters the cycle. libretexts.org The key oxidative steps are as follows:
Citrate is rearranged into its isomer, isocitrate. britannica.comteachmephysiology.com
Isocitrate is oxidized to alpha-ketoglutarate, a five-carbon molecule, which results in the release of one molecule of carbon dioxide and the reduction of one molecule of NAD+ to NADH. britannica.combyjus.comteachmephysiology.com
Alpha-ketoglutarate is then oxidized to form a four-carbon molecule, succinyl-CoA, releasing another molecule of carbon dioxide and producing a second molecule of NADH. britannica.combyjus.com
Finally, a series of reactions regenerates oxaloacetate from succinyl-CoA, completing the cycle. britannica.com This regeneration involves the oxidation of succinate (B1194679) to fumarate (B1241708) (producing FADH2), the hydration of fumarate to malate (B86768), and the final oxidation of malate to oxaloacetate (producing a third molecule of NADH). britannica.com
The TCA cycle contributes to cellular energy production through two primary mechanisms: substrate-level phosphorylation and the generation of reduced coenzymes that fuel oxidative phosphorylation.
Direct generation of a high-energy phosphate (B84403) bond occurs in the conversion of succinyl-CoA to succinate. atlas.orgnyu.edu In this step, the enzyme succinyl-CoA synthetase catalyzes the cleavage of the high-energy thioester bond in succinyl-CoA. atlas.org The energy released is used to phosphorylate a guanosine (B1672433) diphosphate (B83284) (GDP) molecule to form guanosine triphosphate (GTP), which is readily converted to ATP. atlas.orgnyu.edu This process is known as substrate-level phosphorylation because the phosphate group is transferred directly from a substrate molecule to GDP (or ADP). atlas.orgatlas.org
However, the majority of ATP generated as a result of the TCA cycle comes from the reduced coenzymes NADH and FADH2. For each turn of the cycle, three molecules of NAD+ are reduced to NADH, and one molecule of FAD is reduced to FADH2. britannica.com These electron carriers then donate their electrons to the electron transport chain in the process of oxidative phosphorylation, which drives the synthesis of a significant amount of ATP. britannica.comkhanacademy.org
| Product | Quantity per turn of TCA Cycle |
| Carbon Dioxide (CO2) | 2 molecules libretexts.org |
| GTP (or ATP) | 1 molecule byjus.comnyu.edu |
| NADH | 3 molecules britannica.comlibretexts.org |
| FADH2 | 1 molecule britannica.comlibretexts.org |
Ketone Body Formation from Acetyl Coenzyme A (Ketogenesis)
Ketogenesis is a metabolic process that occurs primarily in the mitochondria of liver cells, where acetyl-CoA is converted into ketone bodies. nih.govjackwestin.comfiveable.me This pathway is activated during periods of low glucose availability, such as fasting, prolonged exercise, or a low-carbohydrate diet, when fatty acid oxidation rates are high. fiveable.mewikipedia.orglibretexts.org When the production of acetyl-CoA from fatty acid breakdown exceeds the processing capacity of the TCA cycle, the excess acetyl-CoA is diverted to produce ketone bodies. jackwestin.comwikipedia.org
The three ketone bodies produced are acetoacetate (B1235776), beta-hydroxybutyrate, and acetone. wikipedia.orgwikipedia.org The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.govresearchgate.net Acetoacetyl-CoA then reacts with another molecule of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), a step mediated by HMG-CoA synthase. nih.govnih.gov Subsequently, the enzyme HMG-CoA lyase cleaves HMG-CoA to yield acetoacetate and acetyl-CoA. nih.govlibretexts.org
Acetoacetate can then be reduced to beta-hydroxybutyrate, a more stable compound, or it can spontaneously decarboxylate to form acetone. nih.govlibretexts.org Beta-hydroxybutyrate and acetoacetate are transported from the liver via the bloodstream to peripheral tissues, such as the brain, heart, and skeletal muscle, where they can be converted back to acetyl-CoA and used as an energy source. wikipedia.orgreactome.org This is particularly crucial for the brain, which cannot directly use fatty acids for energy but can utilize ketone bodies when glucose is scarce. fiveable.melibretexts.org
| Step | Reactants | Enzyme | Products |
| 1 | 2 Acetyl-CoA | Thiolase (ACAT) | Acetoacetyl-CoA + CoA nih.govresearchgate.net |
| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA Synthase | HMG-CoA + CoA nih.govnih.gov |
| 3 | HMG-CoA | HMG-CoA Lyase | Acetoacetate + Acetyl-CoA nih.govmdpi.com |
| 4 | Acetoacetate + NADH + H+ | Beta-hydroxybutyrate dehydrogenase | Beta-hydroxybutyrate + NAD+ nih.gov |
| 5 | Acetoacetate | Non-enzymatic decarboxylation | Acetone + CO2 nih.gov |
Linkages to Oxidative Phosphorylation
The catabolism of acetyl-CoA through the TCA cycle is intrinsically linked to oxidative phosphorylation, the final stage of cellular respiration where the majority of ATP is produced. britannica.comkhanacademy.org This connection is mediated by the high-energy electron carriers, NADH and FADH2, which are generated during the oxidation of acetyl-CoA in the TCA cycle. creative-proteomics.combritannica.com
For every molecule of acetyl-CoA that enters the TCA cycle, three molecules of NADH and one molecule of FADH2 are produced. libretexts.org These molecules shuttle high-energy electrons to the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane. khanacademy.org
As electrons are passed down the ETC, energy is released and used to pump protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient. khanacademy.org The flow of protons back down this gradient through an enzyme complex called ATP synthase drives the phosphorylation of ADP to ATP. khanacademy.org The electrons are ultimately transferred to oxygen, the final electron acceptor, which combines with protons to form water. wikipedia.org Therefore, while the TCA cycle itself generates only a small amount of ATP directly, its primary contribution to energy production is the supply of NADH and FADH2 to fuel oxidative phosphorylation. creative-proteomics.comatlas.org
Regulatory Mechanisms and Signaling Involving Acetyl Coenzyme a
Acetyl Coenzyme A as a Metabolic Sensor and Second Messenger
Beyond simply being an intermediate metabolite, acetyl-CoA functions as a second messenger, transmitting information about the metabolic state to regulate a wide array of cellular processes. nih.govresearchgate.net Fluctuations in its concentration directly influence the activity of numerous enzymes and control key cellular decisions related to energy metabolism, cell growth, mitosis, and autophagy. nih.govnih.govfoxchase.org This signaling is often mediated through its role as the sole acetyl group donor for protein acetylation, a critical post-translational modification. wikipedia.org By affecting the acetylation of proteins, including histones, acetyl-CoA can exert epigenetic control over gene expression, thereby linking the cell's metabolic status directly to its transcriptional landscape. nih.govresearchgate.net
Allosteric Regulation of Enzyme Activity by Acetyl Coenzyme A
Allosteric regulation is a mechanism where a molecule binds to an enzyme at a site distinct from the active site, inducing a conformational change that alters the enzyme's activity. solubilityofthings.commicrobenotes.com Acetyl-CoA is a significant allosteric regulator for several key enzymes in central metabolism, allowing for rapid, fine-tuned control of metabolic pathways in response to cellular energy needs. khanacademy.org
Pyruvate (B1213749) dehydrogenase kinase (PDK) is an enzyme that inactivates the pyruvate dehydrogenase complex (PDC) by phosphorylating it. wikipedia.org The PDC's primary role is to convert pyruvate into acetyl-CoA, a crucial step linking glycolysis to the citric acid cycle. wikipedia.org Acetyl-CoA acts as a potent allosteric activator of PDK. wikipedia.orgtaylorandfrancis.com When acetyl-CoA levels are high, typically from sources like fatty acid oxidation, it signals that the cell has an ample supply of fuel for the citric acid cycle. nih.gov This high concentration of acetyl-CoA, often in conjunction with a high NADH/NAD+ ratio, stimulates PDK activity. wikipedia.orgnih.gov The activated PDK then phosphorylates and inhibits the PDC, thereby reducing the conversion of pyruvate to acetyl-CoA and preventing an overload of the citric acid cycle. wikipedia.orgtaylorandfrancis.com This mechanism serves as a critical feedback loop, coordinating the flow of metabolites from glycolysis with the cell's energetic demands. nih.gov
Pyruvate carboxylase (PC) is a mitochondrial enzyme that catalyzes the carboxylation of pyruvate to form oxaloacetate, a key anaplerotic reaction that replenishes intermediates of the citric acid cycle. nih.govbiologydictionary.net This process is also the first committed step in gluconeogenesis. Acetyl-CoA is an essential allosteric activator of pyruvate carboxylase. nih.govnih.govyoutube.com For the enzyme to function effectively, acetyl-CoA must be bound to its allosteric site. youtube.com The binding of acetyl-CoA induces a significant conformational change that stabilizes the enzyme in a catalytically competent state. nih.gov This activation is crucial when acetyl-CoA levels are high, signaling a need to replenish oxaloacetate to accommodate the influx of acetyl units into the citric acid cycle or to channel pyruvate towards glucose synthesis when energy is abundant. reddit.comchegg.com The activation of PC by acetyl-CoA is a classic example of how a metabolic intermediate can ensure the balanced operation of interconnected pathways. biologydictionary.net
Transcriptional and Post-Translational Regulation of Acetyl Coenzyme A-Related Enzymes
The cellular machinery that manages acetyl-CoA levels is itself subject to intricate regulation at both the transcriptional and post-translational levels. Acetyl-CoA plays a direct role in this regulation, creating feedback and feedforward loops.
Transcriptional Regulation: As the universal donor of acetyl groups, the availability of nuclear acetyl-CoA directly impacts histone acetylation. nih.govnih.gov High levels of acetyl-CoA, often generated from citrate (B86180) by the enzyme ATP-citrate lyase (ACLY), promote histone acetylation by histone acetyltransferases (HATs). nih.govnih.gov This modification generally leads to a more open chromatin structure, facilitating the transcription of genes, including those involved in growth and lipid synthesis. nih.govrupress.org Conversely, when nucleocytosolic acetyl-CoA is depleted, as seen during starvation, histone acetylation decreases, which can repress the expression of certain genes, such as those related to autophagy. nih.govresearchgate.net For instance, in yeast, the expression of the core autophagy gene ATG7 is repressed by acetyl-CoA. nih.gov
Post-Translational Regulation: Many enzymes involved in metabolism are regulated by the direct acetylation of their lysine (B10760008) residues, a post-translational modification that is dependent on the concentration of acetyl-CoA. nih.govimrpress.com This modification can either activate or inhibit enzyme function. nih.gov A prime example is acetyl-CoA synthetase (ACS), the enzyme that converts acetate (B1210297) into acetyl-CoA. frontiersin.org In both mammals and microbes, the activity of ACS is inhibited by the acetylation of a key lysine residue within its active site, representing a direct feedback inhibition mechanism in response to high acetyl-CoA levels. nih.govfrontiersin.org The removal of this acetyl group by sirtuin deacetylases restores the enzyme's activity. nih.gov Similarly, enzymes within the pyruvate dehydrogenase complex and those involved in fatty acid oxidation can be inactivated by acetylation, thereby reducing the entry of acetyl-CoA into the TCA cycle. nih.gov
Acetyl Coenzyme A's Influence on Cellular Energetic State
Acetyl-CoA is a central hub in energy metabolism, fundamentally influencing the cell's energetic status by linking the breakdown of major nutrients to the production of ATP. wikipedia.orgnumberanalytics.com Its primary role in energy production is to deliver the two-carbon acetyl group to the citric acid cycle (TCA cycle) located in the mitochondria. wikipedia.org Here, the acetyl group is oxidized to carbon dioxide, a process that generates the reducing equivalents NADH and FADH2. numberanalytics.com These molecules, in turn, donate their electrons to the electron transport chain, driving oxidative phosphorylation and the synthesis of large quantities of ATP, the cell's main energy currency. researchgate.net
Metabolic Reprogramming and Acetyl Coenzyme A Homeostasis
Metabolic reprogramming is a hallmark of various physiological and pathological states, including the response of stem cells to environmental cues and the proliferation of cancer cells. rupress.orgnih.gov Acetyl-CoA homeostasis—the maintenance of a stable concentration of acetyl-CoA—is central to these reprogramming events. Cells must dynamically balance the production, transport, and utilization of acetyl-CoA across different subcellular compartments to meet specific metabolic demands. nih.gov
In many proliferating cells, such as cancer cells, there is a metabolic shift towards aerobic glycolysis (the Warburg effect) and increased glutamine uptake. nih.gov This reprogramming ensures a steady supply of metabolic intermediates for biomass accumulation. Despite a potential decrease in the proportion of glucose-derived pyruvate entering the TCA cycle, these cells upregulate pathways to maintain acetyl-CoA pools necessary for crucial functions like lipid synthesis and histone acetylation. nih.govrupress.org For example, cancer-associated fibroblasts can secrete acetate, which tumor cells then use via acetyl-CoA synthetase (ACSS) to generate acetyl-CoA, supporting survival in nutrient-poor and acidic microenvironments. frontiersin.org
Maintaining acetyl-CoA homeostasis involves complex regulatory networks. Energy sensors like AMP-activated protein kinase (AMPK) play a role by phosphorylating and regulating enzymes involved in acetyl-CoA metabolism, such as acetyl-CoA carboxylase, to control the balance between fatty acid synthesis and oxidation. nih.govnih.gov The cell also manages distinct nuclear and mitochondrial pools of acetyl-CoA. For instance, mitochondrial acetyl-CoA can be exported to the cytoplasm and nucleus in the form of citrate, where it is converted back to acetyl-CoA by ATP-citrate lyase (ACLY), linking mitochondrial energy status to cytosolic and nuclear processes like histone acetylation. nih.gov This compartmentalization and tight regulation are essential for cells to adapt their metabolism and function in response to changing conditions. nih.gov
Acetyl Coenzyme a in Epigenetic Control and Gene Regulation
Protein Acetylation as a Post-Translational Modification
Protein acetylation is the process of adding an acetyl functional group to a protein. wikipedia.org This modification predominantly occurs on the ε-amino group of lysine (B10760008) residues and is a dynamic and reversible process. wikipedia.orgnih.gov The acetylation status of proteins, including both histone and non-histone proteins, is governed by the interplay between two families of enzymes: lysine acetyltransferases (KATs), which add the acetyl group, and lysine deacetylases (KDACs), which remove it. nih.govnih.gov Acetyl-CoA serves as the acetyl group donor for these reactions, making its availability a crucial factor in controlling the extent of protein acetylation within a cell. nih.govwikipedia.org
Histones are proteins that package DNA into a compact structure called chromatin. wikipedia.org The N-terminal tails of these histones are subject to various post-translational modifications, including acetylation. wikipedia.org Histone acetylation is a well-established epigenetic mark strongly associated with transcriptional activation. wikipedia.orgnih.gov
The process involves the transfer of an acetyl group from acetyl-CoA to lysine residues on histone tails, a reaction catalyzed by histone acetyltransferases (HATs). wikipedia.orgnih.gov This addition of a negatively charged acetyl group neutralizes the positive charge of the lysine residue, thereby weakening the electrostatic interaction between the histones and the negatively charged DNA backbone. wikipedia.orgnih.gov This leads to a more relaxed, open chromatin structure known as euchromatin. wikipedia.org This relaxed conformation allows transcription factors and other regulatory proteins to access the DNA, facilitating gene transcription. wikipedia.orgnih.gov Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) restores the positive charge on the histones, leading to a more condensed chromatin structure (heterochromatin) and transcriptional repression. wikipedia.org
The availability of nuclear acetyl-CoA, the substrate for HATs, directly influences the level of histone acetylation. researchgate.netamegroups.org For instance, cellular glucose levels can impact the intracellular pool of acetyl-CoA, which in turn modulates histone acetylation and gene expression. wikipedia.org
Key Histones Subject to Acetylation:
H2A
H2B
H3
H4
While histone acetylation has been extensively studied, it is now clear that a vast number of non-histone proteins are also subject to acetylation. nih.gov In fact, proteomic studies have identified thousands of acetylated proteins in various cellular compartments, indicating that this modification has a broad impact on cellular function beyond gene expression. wikipedia.orgnih.gov
The acetylation of non-histone proteins can modulate their function in several ways, including:
Enzymatic Activity: Acetylation can directly alter the catalytic activity of metabolic enzymes. nih.gov
Protein Stability: It can influence the stability and degradation of proteins. nih.gov
Protein-Protein Interactions: Acetylation can create or block binding sites for other proteins. nih.gov
Subcellular Localization: It can affect where a protein resides within the cell. nih.gov
Many of the enzymes that acetylate histones, such as members of the CBP/p300 and MYST families, also acetylate non-histone proteins. nih.gov Furthermore, specific acetyltransferases have been identified that exclusively target non-histone proteins. nih.gov The acetylation of non-histone proteins is involved in a wide array of crucial cellular processes, including DNA damage repair, cell cycle control, signal transduction, and metabolism. nih.gov
Acetyl Coenzyme A as a Substrate for Acetyltransferases
Acetyl-CoA is the sole donor of the acetyl group for all known protein acetylation reactions catalyzed by lysine acetyltransferases (KATs). nih.govnih.gov The concentration of acetyl-CoA within different cellular compartments, such as the nucleus and mitochondria, directly influences the activity of these enzymes and, consequently, the acetylation status of their target proteins. nih.gov
Histone acetyltransferases (HATs), also known as lysine acetyltransferases (KATs), are a diverse family of enzymes responsible for transferring an acetyl group from acetyl-CoA to the lysine residues of histone proteins. nih.govwikipedia.org This enzymatic reaction is a fundamental mechanism of epigenetic regulation. nih.gov
HATs operate through a conserved mechanism where the lysine-containing substrate directly attacks the enzyme-bound acetyl-CoA. nih.govresearchgate.net The binding of both acetyl-CoA and the histone substrate to the enzyme forms a ternary complex, which is a prerequisite for the catalytic transfer of the acetyl group. nih.gov
The availability of nuclear acetyl-CoA is a key determinant of HAT activity and, by extension, the level of histone acetylation. amegroups.org For example, enzymes like ATP-citrate lyase (ACLY) play a crucial role in generating the nuclear pool of acetyl-CoA from citrate (B86180), thereby linking cellular metabolism to epigenetic control. rupress.org
Major Families of Histone Acetyltransferases:
| Family | Description |
|---|---|
| Gcn5-related N-acetyltransferases (GNATs) | A large family of acetyltransferases with a conserved acetyl-CoA binding motif. nih.gov |
| MYST family | Named after its founding members: MOZ, Ybf2/Sas3, Sas2, and Tip60. wikipedia.org |
| p300/CBP family | Includes the transcriptional co-activators p300 and CREB-binding protein (CBP). researchgate.net |
In addition to HATs that can acetylate both histone and non-histone proteins, there are also acetyltransferases that specifically target non-histone substrates. nih.gov These enzymes play critical roles in regulating a wide variety of cellular processes by modulating the function of their target proteins. nih.gov
Examples of non-histone acetyltransferases include α-tubulin acetyltransferase (αTAT1) and the N-terminal acetyltransferases (NATs), which acetylate the amino-termini of a large proportion of eukaryotic proteins. nih.gov
Deacetylation Processes and Acetyl Coenzyme A Interplay
The acetylation of proteins is a dynamic and reversible process, with the removal of acetyl groups being as important as their addition. nih.govnih.gov This deacetylation is carried out by a class of enzymes known as histone deacetylases (HDACs) or, more broadly, lysine deacetylases (KDACs). nih.gov
HDACs catalyze the hydrolysis of the amide bond between the acetyl group and the lysine residue, releasing acetate (B1210297). nih.gov This process restores the positive charge on the lysine residue, which in the case of histones, leads to a more condensed chromatin structure and transcriptional repression. wikipedia.org
Sirtuins (SIRT3, SIRT6) and their Deacetylase Activity
Sirtuins are a family of highly conserved NAD+-dependent enzymes that play a crucial role in cellular regulation through protein deacylation and mono-ADP-ribosylation. nih.govyoutube.com Their activity is intrinsically linked to the cell's energy status via their reliance on NAD+, a key co-factor in metabolic reactions. youtube.com Among the seven mammalian sirtuins, SIRT3 and SIRT6 are significant regulators of metabolism, aging, and genome stability, with distinct subcellular localizations and functions. nih.govnih.gov
SIRT3 is primarily located in the mitochondria and is considered the main mitochondrial protein deacetylase. nih.govnih.gov It governs a wide array of mitochondrial functions by deacetylating and modulating the activity of numerous mitochondrial proteins, thereby playing a key role in energy metabolism, oxidative stress reduction, and fatty acid oxidation. nih.govyoutube.com For instance, during fasting, SIRT3 expression increases, leading to the deacetylation and activation of 3-hydroxy-3-methylglutaryl CoA synthase 2 (HMGCS2), the rate-limiting enzyme in ketone body synthesis. nih.gov Research has associated SIRT3 expression with protection against age-related cellular dysfunction, and it is the only sirtuin that has been reported to positively affect human lifespan. nih.gov
SIRT6 is a nuclear sirtuin renowned for its role in DNA repair, genome maintenance, and regulation of metabolic homeostasis. youtube.comconsensus.app It has been dubbed the "longevity sirtuin" as its overexpression has been shown to extend the lifespan of male mice. youtube.com While SIRT6 exhibits relatively low deacetylase activity in vitro, it preferentially hydrolyzes long-chain fatty acyl groups from lysine residues. nih.gov However, its deacetylase activity can be allosterically stimulated by various biologically relevant free fatty acids, such as myristic and oleic acids. nih.gov
Intriguingly, a regulatory crosstalk exists between the mitochondrial SIRT3 and the nuclear SIRT6. nih.gov Studies in cardiomyocytes have shown that under conditions of metabolic stress, such as those induced by diabetes, the expression of both sirtuins is reduced. nih.gov Specifically, the downregulation of SIRT3 can lead to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), which in turn contributes to the subsequent loss of SIRT6. nih.gov This demonstrates a coordinated interplay between mitochondrial and nuclear sirtuins in maintaining cellular homeostasis. nih.gov
| Feature | SIRT3 | SIRT6 |
|---|---|---|
| Primary Localization | Mitochondria nih.govnih.gov | Nucleus youtube.com |
| Primary Function | Regulates mitochondrial protein acetylation, energy metabolism, and oxidative stress. nih.govyoutube.com | Regulates DNA repair, genome stability, and metabolic homeostasis. youtube.comconsensus.app |
| Deacylase Activity | Robust NAD+-dependent deacetylase activity on mitochondrial proteins (e.g., HMGCS2). nih.gov | Preferentially hydrolyzes long-chain fatty acyl groups; deacetylase activity is stimulated by free fatty acids. nih.gov |
| Role in Aging | Positively associated with human lifespan; expression decreases with age. nih.govyoutube.com | Called the "longevity sirtuin"; overexpression extends lifespan in male mice. youtube.com |
| Regulatory Interplay | SIRT3 and SIRT6 regulate each other's activity; loss of SIRT3 can lead to downregulation of SIRT6 under metabolic stress. nih.gov |
Intersections between Acetyl Coenzyme A Metabolism and Gene Expression
The nuclear pool of acetyl-CoA is supplied by several key metabolic pathways and enzymes. amegroups.org A primary route involves the export of citrate from the mitochondria to the cytosol, where the enzyme ATP-citrate lyase (ACLY) cleaves it to generate acetyl-CoA. nih.govamegroups.orgnih.gov This acetyl-CoA can then enter the nucleus. nih.gov Another significant pathway involves the enzyme acyl-CoA synthetase short-chain family member 2 (ACSS2), which converts acetate into acetyl-CoA in both the cytosol and the nucleus. amegroups.org The reliance on these enzymes underscores the intricate link between glucose metabolism, fatty acid oxidation, and amino acid catabolism—all of which can generate acetyl-CoA—and the epigenetic regulation of gene expression. nih.govnih.gov
Recent research has revealed an even more direct link between acetyl-CoA synthesis and chromatin. The ACSS2 enzyme has been shown to function as a chromatin-bound transcriptional coactivator. researchgate.net In neurons, ACSS2 can localize to specific gene loci, where it locally produces acetyl-CoA. researchgate.netuiowa.edu This "on-site" generation of acetyl-CoA increases local histone acetylation, promoting the expression of key neuronal genes necessary for processes like long-term memory. researchgate.netuiowa.edu This mechanism provides a way for cells to achieve locus-specific gene regulation in response to metabolic signals.
Mitochondrial function is paramount in this regulatory network, as it is the primary site of acetyl-CoA production from pyruvate (B1213749) oxidation and the TCA cycle. life-science-alliance.orgresearchgate.net Therefore, mitochondrial dysfunction or metabolic shifts can alter the output of citrate and other precursors, thereby impacting the nuclear acetyl-CoA pool, HAT activity, and ultimately, the expression of specific genes. life-science-alliance.org For example, in inflammatory macrophages, acetyl-CoA generated by ACLY from mitochondrially-derived citrate is essential for the histone acetylation required to activate inflammatory genes. nih.govfrontiersin.org
| Enzyme | Abbreviation | Function in Linking Metabolism to Gene Expression | Source |
|---|---|---|---|
| ATP-citrate lyase | ACLY | Converts mitochondrially-derived citrate to acetyl-CoA in the cytosol and nucleus, providing the substrate for histone acetylation. | nih.govamegroups.orgnih.gov |
| Acyl-CoA synthetase short-chain family member 2 | ACSS2 | Converts acetate to acetyl-CoA; can localize to chromatin to directly supply acetyl-CoA for histone acetylation at specific gene loci. | amegroups.orgresearchgate.netuiowa.edu |
| Pyruvate dehydrogenase | PDH | Located in mitochondria, converts pyruvate from glycolysis into acetyl-CoA, a primary source for the TCA cycle and citrate production. | nih.govresearchgate.net |
| Histone Acetyltransferase | HAT | Utilizes nuclear acetyl-CoA to acetylate histones, leading to a more open chromatin state and increased gene transcription. | nih.govlife-science-alliance.org |
Acetyl Coenzyme A Levels and Acetylation Profiles in Cellular Processes
The concentration of acetyl-CoA and the resulting histone acetylation patterns are dynamic and vary significantly depending on the cellular process and physiological state. nih.gov These fluctuations act as a metabolic rheostat, fine-tuning gene expression to match cellular needs, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders. nih.govumassmed.edu
In cancer, metabolic pathways are often extensively reprogrammed—a phenomenon known as the "Warburg effect"—which can lead to altered acetyl-CoA availability. nih.govresearchgate.net Many cancer cells exhibit elevated acetyl-CoA levels, which fuel anabolic growth by both providing building blocks for lipids and enhancing histone acetylation. nih.govresearchgate.net This increased acetylation often occurs at the promoters of genes involved in cell proliferation, survival, and metabolic adaptation, thereby promoting tumor growth. nih.govresearchgate.net Consequently, specific histone acetylation marks are being explored as potential biomarkers for cancer prediction and prognosis. researchgate.net
Specific cellular contexts highlight this relationship:
Neuronal Function: During neuronal differentiation and memory consolidation, the nuclear localization and activity of ACSS2 increase. uiowa.edu This elevates nuclear acetyl-CoA levels and histone acetylation at specific memory-related genes, demonstrating a critical role for acetyl-CoA in neural plasticity. researchgate.netuiowa.edu
Metabolic Regulation: In yeast, reducing the enzymatic activity of acetyl-CoA carboxylase (ACC1), which consumes acetyl-CoA to produce malonyl-CoA for fatty acid synthesis, leads to an increase in the available acetyl-CoA pool. nih.gov This surplus results in globally increased histone H3 and H4 acetylation and subsequent changes in transcriptional regulation. nih.gov
Diabetic Cardiomyopathy: In the context of diabetes, the expression of the deacetylases SIRT3 and SIRT6 is diminished. nih.gov This leads to an altered landscape of protein and histone acetylation, contributing to the pathological changes observed in the heart, such as insulin (B600854) resistance and fibrosis. nih.gov
| Cellular Process/Condition | Acetyl-CoA Levels | Resulting Acetylation Profile | Functional Outcome | Source |
|---|---|---|---|---|
| Cancer (e.g., NSCLC) | Often elevated | Increased histone acetylation at pro-growth genes. | Promotes cell proliferation, survival, and anabolic growth. | nih.govresearchgate.netresearchgate.net |
| Mitochondrial Dysfunction | Decreased | Global histone hypoacetylation. | Altered expression of specific genes (e.g., related to prostaglandin (B15479496) synthesis). | life-science-alliance.org |
| Neuronal Memory Formation | Locally increased at specific gene loci (via ACSS2). | Increased histone acetylation at neuronal genes. | Upregulation of genes required for long-term spatial memory. | researchgate.netuiowa.edu |
| Diabetes (Heart Tissue) | Metabolism is altered; deacetylase (SIRT3, SIRT6) levels are reduced. | Altered protein and histone acetylation profiles. | Contributes to the development of diabetic cardiomyopathy. | nih.gov |
Compartmentalization and Transport of Acetyl Coenzyme a
Subcellular Localization of Acetyl Coenzyme A Pools
The segregation of acetyl-CoA into different organelles allows the cell to simultaneously run distinct metabolic processes. The primary pools of acetyl-CoA are found in the mitochondria, the nucleocytosol, and the peroxisomes. researchgate.netresearchgate.net
The mitochondrial pool of acetyl-CoA is primarily generated from the oxidative decarboxylation of pyruvate (B1213749) by the pyruvate dehydrogenase complex and through the β-oxidation of fatty acids. nih.govresearchgate.netbyjus.com This pool is also supplemented by the catabolism of certain amino acids. bioblast.at
Within the mitochondrial matrix, the principal fate of acetyl-CoA is its entry into the tricarboxylic acid (TCA) cycle, where it condenses with oxaloacetate to form citrate (B86180). byjus.combioblast.at This pathway is fundamental for cellular energy production, as the oxidation of the acetyl group generates reducing equivalents (NADH and FADH2) that fuel the electron transport chain and ATP synthesis. researchgate.net Under conditions of energy scarcity or fasting, mitochondrial acetyl-CoA levels increase, channeling the metabolite towards ATP production or, in the liver, the synthesis of ketone bodies to be used as an alternative energy source by other tissues. nih.gov The mitochondrial pool is also utilized for the acetylation of mitochondrial proteins. nih.gov
The nucleocytosolic pool of acetyl-CoA, which encompasses both the cytoplasm and the nucleus, is functionally distinct from the mitochondrial pool. researchgate.netnih.gov Since acetyl-CoA cannot cross the mitochondrial membrane, this pool is primarily generated in the cytosol through the action of the enzyme ATP-citrate lyase (ACLY). nih.govmdpi.complos.org ACLY cleaves citrate that has been exported from the mitochondria, producing acetyl-CoA and oxaloacetate. plos.orgmdpi.com Another source is the enzyme acetyl-CoA synthetase (ACSS2), which converts acetate (B1210297) into acetyl-CoA. nih.gov
This nucleocytosolic acetyl-CoA serves several vital anabolic and signaling functions. It is the fundamental two-carbon building block for the synthesis of fatty acids and cholesterol. nih.govmdpi.commdpi.com Crucially, it is also the acetyl donor for the acetylation of proteins in the cytoplasm and nucleus, most notably the acetylation of histones. nih.govnih.gov Histone acetylation is a key epigenetic modification that regulates chromatin structure and gene expression. researchgate.netnih.gov Consequently, the level of nucleocytosolic acetyl-CoA directly links the metabolic state of the cell to the regulation of its genome. nih.gov
Peroxisomes are another site of acetyl-CoA generation, primarily through the β-oxidation of very-long-chain fatty acids. nih.govyoutube.com In yeast and plant cells, all fatty acid β-oxidation occurs exclusively in peroxisomes. youtube.comwikipedia.org The acetyl-CoA produced within peroxisomes can be used for various metabolic processes. nih.gov However, like other membranes, the peroxisomal membrane is impermeable to acetyl-CoA. nih.gov Therefore, the acetyl units must be exported to other compartments, such as the mitochondria for complete oxidation, typically in the form of acetyl-carnitine. nih.govnih.gov
Regulation of Acetyl Coenzyme A Localization and Flux
The distribution and flow of acetyl-CoA are tightly regulated to ensure that metabolic pathways in different compartments are supplied with substrate according to cellular needs. This regulation occurs at multiple levels, including control over the localization of metabolic enzymes and the modulation of transport flux, which itself can act as a signaling mechanism. nih.govnih.gov
Recent research indicates that the spatiotemporal control of acetyl-CoA-producing enzymes is a key regulatory strategy. nih.gov The enzymes responsible for generating nucleo-cytosolic acetyl-CoA—ATP-citrate lyase (ACLY), acetyl-CoA synthetase short-chain family member 2 (ACSS2), and the pyruvate dehydrogenase complex (PDC)—can be found in the nucleus. nih.govresearchgate.net The accumulation of these enzymes in the nucleus is not static but is regulated by specific stimuli. nih.gov For example, studies have shown that ACSS2 can be recruited directly to chromatin, where it locally produces acetyl-CoA to facilitate histone acetylation and regulate gene expression. nih.gov This targeted localization ensures that acetyl-CoA is available precisely where and when it is needed for epigenetic modifications, linking metabolic status directly to gene regulation. nih.govmdpi.com
The flux of acetyl-CoA between compartments is also a critical regulatory point. The transport of acetyl-CoA from the cytosol into the endoplasmic reticulum (ER) is mediated by the acetyl-CoA transporter 1 (AT-1). nih.govresearchgate.net The rate of this transport is not merely a supply line for protein acetylation within the ER but acts as a metabolic sensing and signaling system. nih.gov Perturbations in the cytosol-to-ER flux of acetyl-CoA trigger widespread changes in the cellular proteome and acetyl-proteome, affecting mitochondria, lipid metabolism, and amino acid metabolism. This suggests that the flux through AT-1 is a component of a broader nutrient-signaling network that enables cells to maintain acetyl-CoA homeostasis and coordinate activities between different organelles. nih.gov
Furthermore, the activity of key enzymes that control acetyl-CoA metabolic branching points is regulated by post-translational modifications. In the microalga Nannochloropsis oceanica, enzymes involved in lipid metabolism, such as acetyl-CoA carboxylase (ACCase), are regulated by succinylation. acs.orgacs.org ACCase catalyzes the conversion of acetyl-CoA to malonyl-CoA, the committed step in fatty acid synthesis. acs.orgnih.gov The succinylation of ACCase may alter its activity, thereby controlling the flow of carbon from the central acetyl-CoA pool into lipid biosynthesis. acs.orgacs.org This represents a mechanism where the metabolic state of the cell can directly influence enzyme function to regulate metabolic flux.
Table 2: Regulation of Acetyl-CoA Localization and Flux
| Regulatory Mechanism | Key Proteins/Factors | Cellular Compartment(s) | Function | Source(s) |
|---|---|---|---|---|
| Enzyme Localization | ACLY, ACSS2, PDC | Nucleus, Cytosol | Stimulus-dependent nuclear accumulation and chromatin recruitment for local acetyl-CoA production and histone acetylation. | nih.gov |
| Inter-organelle Flux | Acetyl-CoA Transporter 1 (AT-1) | Cytosol, Endoplasmic Reticulum | Regulates cytosol-to-ER acetyl-CoA flux, acting as a metabolic sensor to maintain homeostasis. | nih.gov |
| Post-Translational Modification | Acetyl-CoA Carboxylase (ACCase) | Cytosol, Chloroplast | Succinylation of ACCase potentially regulates its activity, controlling carbon flow into fatty acid synthesis. | acs.orgacs.org |
| Metabolic Sensing | GCN5/ADA2 Complex | Plants (Nucleus) | Senses intracellular acetyl-CoA levels to dynamically regulate histone acetyltransferase (HAT) activity. | mdpi.com |
Acetyl Coenzyme a in Diverse Biological Organisms and Systems
Eukaryotic Cellular Metabolism of Acetyl Coenzyme A
In eukaryotic cells, the metabolism of acetyl-CoA is characterized by its sophisticated organization across distinct subcellular compartments, namely the mitochondria, cytosol, nucleus, and peroxisomes. This segregation allows for precise and independent regulation of the diverse metabolic pathways that produce or consume this vital molecule.
Mammalian Systems
In mammalian cells, acetyl-CoA metabolism is distinctly segregated between the mitochondrial matrix and a combined nucleocytosolic pool, a strategy that allows for the simultaneous execution of energy generation and biosynthesis. nih.gov
The bulk of cellular acetyl-CoA is produced within the mitochondria from a variety of metabolic precursors:
Glycolysis: Pyruvate (B1213749), the terminal product of glucose breakdown in the cytosol, is imported into the mitochondria and decarboxylated to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). nih.gov
Fatty Acid β-oxidation: The catabolism of fatty acids within the mitochondria yields a substantial amount of acetyl-CoA. nih.gov
Amino Acid Catabolism: Certain amino acids, notably the branched-chain amino acids, are degraded to acetyl-CoA. nih.gov
Ketone Bodies: During states of fasting or carbohydrate restriction, ketone bodies synthesized in the liver can be utilized by extrahepatic tissues like the brain and heart, where they are converted back to acetyl-CoA. nih.gov
This mitochondrial acetyl-CoA predominantly fuels the tricarboxylic acid (TCA) cycle , the central engine of cellular respiration for ATP production. nih.govmdpi.com
In the cytosol and nucleus , acetyl-CoA is indispensable for anabolic reactions and epigenetic regulation. Its synthesis in this compartment is mainly accomplished through two key enzymatic reactions:
ATP-Citrate Lyase (ACLY): This enzyme is responsible for cleaving citrate (B86180), which has been shuttled out of the mitochondria, to generate acetyl-CoA and oxaloacetate. nih.govimrpress.com This pathway critically links carbohydrate metabolism with the synthesis of fatty acids and cholesterol. wikipedia.org
Acetyl-CoA Synthetase (ACS): This enzyme ligates acetate (B1210297) with coenzyme A to form acetyl-CoA. nih.gov Mammalian cells have distinct isoforms; for example, ACSS2 is a primary source of nuclear and cytoplasmic acetyl-CoA, while ACSS1 functions in the mitochondria. imrpress.com
Cytosolic acetyl-CoA provides the two-carbon units for the biosynthesis of fatty acids and steroids. nih.gov The nuclear pool of acetyl-CoA is fundamentally important as the sole donor of acetyl groups for the acetylation of histones and other proteins, a post-translational modification that is crucial for regulating gene expression. nih.govnih.gov
| Enzyme | Location | Function |
|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | Mitochondria | Converts pyruvate to acetyl-CoA. nih.gov |
| ATP-Citrate Lyase (ACLY) | Cytosol, Nucleus | Cleaves citrate to produce acetyl-CoA. nih.govimrpress.com |
| Acetyl-CoA Synthetase (ACSS1, ACSS2) | Mitochondria, Cytosol, Nucleus | Synthesizes acetyl-CoA from acetate. nih.govimrpress.com |
| Acetyl-CoA Carboxylase (ACC) | Cytosol | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the first committed step in fatty acid synthesis. nih.gov |
Yeast Models (Saccharomyces cerevisiae)
The budding yeast Saccharomyces cerevisiae serves as a powerful model for dissecting eukaryotic metabolism. Its handling of acetyl-CoA is a classic example of metabolic compartmentalization, with distinct pools and pathways in the cytosol, mitochondria, peroxisomes, and nucleus. researchgate.net
A significant distinction from mammalian cells is that S. cerevisiae lacks the ACLY enzyme and instead generates cytosolic acetyl-CoA primarily through the pyruvate dehydrogenase (PDH) bypass pathway. nih.govnih.gov This pathway consists of a three-step enzymatic sequence:
Pyruvate decarboxylase (PDC): Converts pyruvate to acetaldehyde (B116499). researchgate.net
Acetaldehyde dehydrogenase (ALD): Oxidizes acetaldehyde to acetate. researchgate.net
Acetyl-CoA synthetase (ACS): Activates acetate to form acetyl-CoA, a reaction catalyzed by the isoenzymes Acs1p and Acs2p. researchgate.netnih.gov
Mitochondrial acetyl-CoA is produced from pyruvate via the pyruvate dehydrogenase complex and enters the TCA cycle for energy production. researchgate.net
Peroxisomal acetyl-CoA arises from two sources: the activation of acetate by ACS or the β-oxidation of fatty acids. researchgate.net This pool of acetyl-CoA is a substrate for the glyoxylate (B1226380) cycle, an anabolic pathway essential for growth on C2 carbon sources. researchgate.net
Nuclear acetyl-CoA is also synthesized from acetate by an ACS isoenzyme and is used almost exclusively for the acetylation of histones and other nuclear proteins, playing a vital role in the regulation of transcription. researchgate.net
| Compartment | Key Generating Pathways | Primary Fates |
|---|---|---|
| Cytosol | Pyruvate Dehydrogenase Bypass (PDC, ALD, ACS) researchgate.net | Fatty acid synthesis, biosynthesis of various compounds. researchgate.netnih.gov |
| Mitochondria | Pyruvate Dehydrogenase Complex (PDH) researchgate.net | TCA cycle. researchgate.net |
| Peroxisome | β-oxidation of fatty acids, Acetyl-CoA Synthetase (ACS) researchgate.net | Glyoxylate cycle. researchgate.net |
| Nucleus | Acetyl-CoA Synthetase (ACS) researchgate.net | Histone acetylation. researchgate.net |
Plant Metabolism (Arabidopsis thaliana, Rice)
In plants, acetyl-CoA metabolism is likewise compartmentalized, with distinct pools required in the plastids, cytosol, mitochondria, and peroxisomes. A defining feature of plant metabolism is the inability to transport acetyl-CoA across subcellular membranes, which necessitates that each compartment synthesizes its own supply. wikipedia.org
Plastidial acetyl-CoA is of central importance as it is the exclusive precursor for de novo fatty acid synthesis. unc.edu The origin of this acetyl-CoA has been a subject of extensive research:
Plastidial Pyruvate Dehydrogenase Complex (PDHC): This multi-enzyme complex converts pyruvate to acetyl-CoA directly within the plastid. nih.gov Compelling evidence from studies in developing Arabidopsis seeds shows a strong correlation between PDHC expression and the rate of lipid accumulation, establishing it as the primary source of acetyl-CoA for this process. unc.eduyeastgenome.org
Acetyl-CoA Synthetase (ACS): While plastids contain ACS, which can activate acetate to acetyl-CoA, research using Arabidopsis mutants with altered ACS expression has demonstrated that this pathway makes only a minor contribution to the acetyl-CoA pool for fatty acid synthesis under normal conditions. nih.govh1.co
Cytosolic acetyl-CoA in plants, as in mammals, is generated by ATP-citrate lyase (ACLY) . wikipedia.org This cytosolic pool is the starting point for the biosynthesis of a vast array of important plant compounds, including flavonoids, anthocyanins, waxes, and sterols. wikipedia.orgtandfonline.com For example, in soybean, the cytosolic homomeric acetyl-CoA carboxylase (ACC) utilizes this acetyl-CoA to produce malonyl-CoA for isoflavone (B191592) synthesis. mdpi.com
| Enzyme Complex | Location | Role in Fatty Acid Synthesis |
|---|---|---|
| Pyruvate Dehydrogenase Complex (PDHC) | Plastid | Major contributor of acetyl-CoA. unc.eduyeastgenome.org |
| Acetyl-CoA Synthetase (ACS) | Plastid | Minor role under normal physiological conditions. nih.govh1.co |
Fungal Systems (Gibberella zeae)
The pathogenic fungus Gibberella zeae (also known by its anamorph name, Fusarium graminearum) offers further insights into the complexities of fungal acetyl-CoA metabolism. nih.gov In this organism, acetyl-CoA is essential for energy metabolism, biosynthesis, and developmental processes, with its production being tightly regulated in both time and space. nih.govasm.org
G. zeae employs several routes for acetyl-CoA synthesis, showcasing a blend of strategies:
ATP-citrate lyase (ACL): The acetyl-CoA produced by ACL is particularly important for histone acetylation, which in turn regulates sexual development. nih.govnih.gov
Acetyl-CoA Synthetases (ACS): The genome of G. zeae encodes at least two distinct ACS enzymes, ACS1 and ACS2. nih.govnih.gov
ACS1 is crucial for normal sexual development, a function linked to its role in the biosynthesis of specific lipids like 1-palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol. nih.govnih.gov
ACS2 has functions that overlap with ACS1 and can also act as a nuclear producer of acetyl-CoA, compensating for ACL. nih.govnih.gov
Pyruvate-acetaldehyde-acetate pathway: This fermentation pathway is a key source of the acetate used by the ACS enzymes to generate acetyl-CoA. nih.govresearchgate.net
The intracellular movement of acetyl units between compartments, especially linking the mitochondrial and cytosolic pools, is mediated by carnitine acetyltransferases (CATs) . asm.org
| Enzyme | Gene(s) | Function |
|---|---|---|
| ATP-citrate lyase | ACL | Histone acetylation, sexual development. nih.govnih.gov |
| Acetyl-CoA Synthetase | ACS1, ACS2 | Lipid biosynthesis, sexual development, nuclear acetyl-CoA production. nih.govnih.gov |
| Pyruvate Decarboxylase | PDC | Component of the pyruvate-acetaldehyde-acetate pathway. nih.govresearchgate.net |
| Carnitine Acetyltransferase | CAT1, CAT2 | Transport of acetyl units across intracellular membranes. asm.org |
Prokaryotic Acetyl Coenzyme A Metabolism
In the prokaryotic domain, acetyl-CoA holds the same central metabolic status, but the pathways for its synthesis include ancient and diverse strategies tailored to a wide range of environmental niches.
Acetogens and Methanogens: Ancient Pathways (Wood-Ljungdahl Pathway)
Acetogens and methanogens are anaerobic microorganisms (bacteria and archaea, respectively) that can thrive by using single-carbon (C1) compounds like carbon dioxide (CO₂) as their sole source of carbon. This remarkable metabolic feat is accomplished via the Wood-Ljungdahl pathway , or reductive acetyl-CoA pathway, which is believed to be one of the most ancient carbon fixation routes on Earth.
This linear, non-cyclic pathway synthesizes acetyl-CoA de novo from two molecules of CO₂ through two converging branches:
The Methyl Branch: One molecule of CO₂ is reduced in a stepwise fashion to a methyl group (-CH₃), which becomes attached to a corrinoid iron-sulfur protein.
The Carbonyl Branch: A second molecule of CO₂ is reduced to carbon monoxide (CO), a reaction catalyzed by the enzyme carbon monoxide dehydrogenase.
The pathway culminates with the key enzyme acetyl-CoA synthase (ACS) . This bifunctional enzyme complex strips the methyl group from the corrinoid protein, binds the CO, and condenses them with a molecule of coenzyme A to forge the final product: acetyl-CoA.
The resulting acetyl-CoA can be directed towards:
Anabolism: Serving as the primary precursor for the synthesis of all cellular macromolecules.
Catabolism: In acetogens, the acetyl-CoA is converted to acetate. This final step is coupled to substrate-level phosphorylation, allowing the organism to conserve energy in the form of ATP.
The Wood-Ljungdahl pathway is a testament to the metabolic ingenuity of early life, establishing acetyl-CoA as a fundamental and ancient hub of both carbon and energy metabolism.
Bacterial (Escherichia coli) and Archaeal Systems
The metabolic pathways leading to and from acetyl-coenzyme A (acetyl-CoA) in bacteria and archaea are diverse, reflecting their vast range of habitats and metabolic capabilities. The bacterium Escherichia coli and various archaeal species provide illustrative examples of this diversity, showcasing distinct strategies for acetyl-CoA synthesis under different environmental conditions.
In the facultative anaerobe Escherichia coli , the generation of acetyl-CoA is tightly regulated and dependent on the availability of oxygen. royalsocietypublishing.org Under aerobic conditions, the primary route for acetyl-CoA production is the oxidative decarboxylation of pyruvate, a product of glycolysis. nih.gov This reaction is catalyzed by the large, multi-enzyme Pyruvate Dehydrogenase Complex (PDC). researchgate.net The PDC converts the three-carbon pyruvate into a two-carbon acetyl group, which is then attached to coenzyme A, releasing one molecule of carbon dioxide and reducing NAD+ to NADH. biologyinsights.com
Conversely, under anaerobic conditions, E. coli employs a different enzyme, Pyruvate Formate-Lyase (PFL), to convert pyruvate into acetyl-CoA and formate (B1220265). royalsocietypublishing.orgresearchgate.net This pathway is crucial for fermentation, as it does not involve the reduction of NAD+, and the resulting acetyl-CoA can be further metabolized to acetate or ethanol (B145695) to regenerate NAD+ consumed during glycolysis. royalsocietypublishing.org
E. coli can also generate acetyl-CoA directly from acetate, a common environmental carbon source and a product of its own metabolism. researchgate.net Two main pathways exist for this conversion:
Acetyl-CoA Synthetase (ACS): This high-affinity, irreversible pathway directly converts acetate to acetyl-CoA in an ATP-dependent manner. nih.gov It is primarily used for scavenging low concentrations of acetate from the environment. nih.gov
Acetate Kinase (ACK) and Phosphotransacetylase (PTA): This two-step, reversible pathway first converts acetate to acetyl phosphate (B84403) via ACK, and then PTA transfers the acetyl group to CoA, forming acetyl-CoA. nih.gov This pathway is central to both acetate utilization and excretion during overflow metabolism. nih.gov
Archaeal systems display even greater diversity in acetyl-CoA metabolism, often employing enzymes and pathways suited to extreme environments and unique metabolic lifestyles, such as methanogenesis. A key distinction from aerobic bacteria and eukaryotes is the widespread use of Pyruvate Ferredoxin Oxidoreductase (POR) instead of PDC for pyruvate oxidation. pnas.org POR is a thiamine (B1217682) pyrophosphate (TPP)-containing enzyme that catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, but it uses ferredoxin, a low-potential iron-sulfur protein, as the electron acceptor instead of NAD+. pnas.orgpnas.org This enzyme is common in anaerobic archaea and bacteria. pnas.org For example, the POR from the hyperthermophilic archaeon Pyrococcus furiosus is well-characterized and functions to convert pyruvate to acetyl-CoA. pnas.orgnih.gov
Acetate activation in archaea also shows unique features. While some archaea possess AMP-forming Acetyl-CoA Synthetase (ACS) enzymes similar to those in bacteria and eukaryotes, these enzymes exhibit significant diversity. nih.govdrugbank.com For instance, kinetic analyses of ACS from Methanothermobacter thermautotrophicus and Archaeoglobus fulgidus revealed major differences in substrate affinity and range, with the A. fulgidus enzyme being capable of activating longer-chain fatty acids in addition to acetate. drugbank.com
Furthermore, many archaea, particularly hyperthermophiles like Pyrococcus furiosus, utilize a distinct ADP-forming acetyl-CoA synthetase . nih.gov This enzyme catalyzes the reversible conversion of acetyl-CoA to acetate, coupled with substrate-level phosphorylation (acetyl-CoA + ADP + Pi ↔ acetate + ATP + CoA). nih.gov This represents a novel mechanism for energy conservation that is characteristic of the archaeal domain, contrasting with the ACK-PTA pathway prevalent in bacteria. nih.govmdpi.com
| Enzyme/Complex | Organism(s) | Reaction | Metabolic Condition | Key Features |
|---|---|---|---|---|
| Pyruvate Dehydrogenase Complex (PDC) | E. coli | Pyruvate + NAD⁺ + CoA → Acetyl-CoA + NADH + CO₂ | Aerobic | Multi-enzyme complex; primary route from glycolysis. nih.govresearchgate.net |
| Pyruvate Formate-Lyase (PFL) | E. coli | Pyruvate + CoA → Acetyl-CoA + Formate | Anaerobic | Oxygen-sensitive; key for fermentation. royalsocietypublishing.orgresearchgate.net |
| Acetyl-CoA Synthetase (ACS) | E. coli, Archaea | Acetate + ATP + CoA → Acetyl-CoA + AMP + PPᵢ | Aerobic/Anaerobic | High-affinity acetate scavenging. nih.gov Diverse forms in archaea. nih.gov |
| Acetate Kinase (ACK) / Phosphotransacetylase (PTA) | E. coli | 2-step: Acetate → Acetyl-P → Acetyl-CoA | Aerobic/Anaerobic | Reversible pathway for acetate metabolism. nih.gov |
| Pyruvate Ferredoxin Oxidoreductase (POR) | Archaea (e.g., P. furiosus), some anaerobic Bacteria | Pyruvate + Ferredoxin(ox) + CoA → Acetyl-CoA + Ferredoxin(red) + CO₂ | Anaerobic | Uses ferredoxin as an electron acceptor. pnas.org |
| ADP-forming Acetyl-CoA Synthetase | Archaea (e.g., P. furiosus) | Acetyl-CoA + ADP + Pᵢ ↔ Acetate + ATP + CoA | Anaerobic | Unique archaeal enzyme for energy conservation. nih.gov |
| CO Dehydrogenase/Acetyl-CoA Synthase (CODH/ACS) | Acetogenic Bacteria, Methanogenic Archaea | 2 CO₂ + Reducing Equivalents → Acetyl-CoA | Anaerobic (Autotrophic) | Core of the Wood-Ljungdahl pathway. oup.comlibretexts.org |
Comparative Biochemistry of Acetyl Coenzyme A Pathways across Life Domains
Acetyl-CoA stands as a universal metabolic hub, yet the pathways for its synthesis and consumption exhibit fundamental differences across the three domains of life: Bacteria, Archaea, and Eukarya. These variations reflect the distinct evolutionary histories and metabolic niches of these groups.
A primary point of divergence is the conversion of pyruvate to acetyl-CoA. In eukaryotes and aerobic bacteria, this critical step is almost exclusively catalyzed by the Pyruvate Dehydrogenase Complex (PDC) , which operates within the mitochondrial matrix in eukaryotes and the cytosol in bacteria. researchgate.netwikipedia.org In stark contrast, many anaerobic bacteria and most archaea utilize Pyruvate Ferredoxin Oxidoreductase (POR) . pnas.org The choice of electron acceptor—NAD+ for PDC versus the low-potential ferredoxin for POR—is a key differentiator that adapts the organism to its bioenergetic context. researchgate.netpnas.org
The activation of acetate into acetyl-CoA also reveals domain-specific preferences. The direct, high-affinity conversion by Acetyl-CoA Synthetase (ACS) is the most widespread mechanism, with homologous enzymes found in all three domains of life. nih.gov However, bacteria have prominently evolved the two-step Acetate Kinase (ACK) / Phosphotransacetylase (PTA) pathway. This pathway is less common in archaea and eukaryotes and is particularly important in bacteria for managing carbon overflow during rapid growth and for acetate fermentation. nih.govmdpi.com Archaea, in turn, possess the unique ADP-forming acetyl-CoA synthetase , which directly links acetate metabolism to ATP synthesis via substrate-level phosphorylation in a manner not typically seen in the other domains. nih.gov
Another key autotrophic route is the reverse tricarboxylic acid (rTCA) cycle , used by some bacteria and archaea to fix CO₂. wikipedia.org This pathway essentially runs the oxidative TCA cycle backwards, using the key enzymes ATP citrate lyase, 2-oxoglutarate:ferredoxin oxidoreductase, and pyruvate:ferredoxin oxidoreductase to produce acetyl-CoA from two molecules of CO₂. proteopedia.orglibretexts.org This stands in direct contrast to the canonical TCA cycle in eukaryotes and aerobic prokaryotes, where the cycle's primary role is the complete oxidation of acetyl-CoA to CO₂ for energy generation. wikipedia.org The ability of some prokaryotes to run this central pathway in a reductive, anabolic direction highlights a fundamental metabolic flexibility not found in most eukaryotes.
| Metabolic Process | Pathway/Enzyme | Bacteria | Archaea | Eukarya |
|---|---|---|---|---|
| Pyruvate Oxidation | Pyruvate Dehydrogenase Complex (PDC) | Common (aerobic) | Rare | Ubiquitous (aerobic) |
| Pyruvate Ferredoxin Oxidoreductase (POR) | Common (anaerobic) | Widespread (anaerobic) | Absent | |
| Acetate Activation | Acetyl-CoA Synthetase (ACS) | Widespread | Widespread | Widespread |
| Acetate Kinase / Phosphotransacetylase (ACK/PTA) | Predominant pathway | Rare | Absent | |
| ADP-forming Acetyl-CoA Synthetase | Absent | Characteristic (e.g., hyperthermophiles) | Absent | |
| Autotrophic Acetyl-CoA Synthesis | Wood-Ljungdahl Pathway | Present (Acetogens) | Present (Methanogens) | Absent |
| Reverse TCA Cycle | Present (some) | Present (some) | Absent | |
| Acetyl-CoA Catabolism | Oxidative TCA Cycle | Common (aerobic) | Present (modified versions) | Ubiquitous (aerobic) |
Advanced Research Areas and Emerging Concepts in Acetyl Coenzyme a Biology
Acetyl Coenzyme A and Cellular Senescence Mechanisms
Cellular senescence, a state of irreversible cell cycle arrest, is implicated in aging and age-related diseases. Research highlights a significant link between Acetyl-CoA metabolism and the mechanisms governing cellular senescence. Fatty acid oxidation (FAO), a process generating Acetyl-CoA in mitochondria, has been shown to play a key role in the expression of p16INK4a, a marker of senescence. oup.com DNA damage, a known inducer of senescence, can alter Acetyl-CoA metabolism and its distribution within cells, impacting biological aging. upmcphysicianresources.com Studies in budding yeast demonstrate that rewiring nutrient sensing systems to manage cytoplasmic Acetyl-CoA levels can prevent senescence onset. biorxiv.org Specifically, activating AMPK can prevent senescence by promoting the removal of excess cytoplasmic Acetyl-CoA into mitochondria via the glyoxylate (B1226380) cycle and carnitine shuttle. biorxiv.org However, AMPK also represses fatty acid synthesis from Acetyl-CoA, highlighting a delicate balance required for maintaining cellular fitness during aging. biorxiv.org Inhibition of FAO has been shown to induce senescence through a p53-dependent mechanism, linked to a reduction in Acetyl-CoA production. bmbreports.org Supplementation with Acetyl-CoA can rescue this senescence phenotype. bmbreports.org The induction of autophagy following FAO inhibition contributes to senescence by reducing SIRT1 expression. bmbreports.org Furthermore, the SESAME complex, containing the Acetyl-CoA synthetase Acs2, is involved in regulating telomere silencing and cellular senescence in yeast and human cells. researchgate.net Acs2 within the SESAME complex is required for promoting histone H4K16 acetylation at subtelomeric regions, which is crucial for maintaining telomere silencing and preventing accelerated aging. researchgate.net
Metabolic Engineering Strategies for Acetyl Coenzyme A Production
Metabolic engineering aims to optimize cellular processes for the production of desired compounds. Given Acetyl-CoA's role as a precursor for numerous valuable chemicals, including biofuels, biochemicals, and natural products, significant effort has been directed towards enhancing its availability in microbial cell factories like Saccharomyces cerevisiae and Escherichia coli. bohrium.comresearchgate.netnih.gov Strategies involve manipulating metabolic pathways to increase Acetyl-CoA flux. This includes engineering the pyruvate (B1213749) dehydrogenase (PDH) bypass route, overexpressing key enzymes like ALD6 and ACS, and activating acetate (B1210297) assimilation. bohrium.comillinois.edu Reducing carbon loss from the Acetyl-CoA pool by deleting genes in competing pathways, such as the glyoxylate cycle, is another approach. bohrium.comillinois.edu Introducing heterologous pathways, like the phosphoketolase (PK) pathway, can also enhance cytosolic Acetyl-CoA generation with lower energy input compared to endogenous pathways. illinois.edumdpi.com "Push" and "pull" strategies, combining the disruption of competing pathways with the introduction of efficient biosynthetic pathways, have been employed to increase cytosolic Acetyl-CoA levels in yeast. illinois.edu For instance, inactivating glycerol (B35011) and major ethanol (B145695) production pathways redirects metabolic flux towards Acetyl-CoA. illinois.edu Overexpression of heterologous acetyl-CoA biosynthetic pathways with higher catalytic efficiency and lower energy requirements has also been explored. illinois.edu
Interactive Table 1: Metabolic Engineering Strategies for Enhanced Acetyl-CoA Production in Yeast
| Strategy | Description | Example Organism | Outcome | Source |
| PDH Bypass Engineering | Modifying the pathway converting pyruvate to Acetyl-CoA. | Saccharomyces cerevisiae | Enhanced cytosolic Acetyl-CoA production. | bohrium.comillinois.edu |
| Overexpression of Key Enzymes | Increasing the levels of enzymes involved in Acetyl-CoA synthesis. | Saccharomyces cerevisiae | Increased Acetyl-CoA production. | bohrium.comillinois.edu |
| Acetate Assimilation Activation | Enhancing the conversion of acetate to Acetyl-CoA. | Escherichia coli | Increased Acetyl-CoA availability. | bohrium.com |
| Deletion of Competing Pathways | Removing metabolic routes that divert carbon away from Acetyl-CoA. | Saccharomyces cerevisiae | Increased Acetyl-CoA pool. | bohrium.comillinois.edu |
| Introduction of Heterologous Pathways (e.g., PK) | Introducing pathways from other organisms for Acetyl-CoA synthesis. | Saccharomyces cerevisiae, Pichia pastoris | Efficient cytosolic Acetyl-CoA generation with lower energy cost. | illinois.edumdpi.com |
| "Push" and "Pull" Strategies | Combining pathway disruption and introduction of efficient pathways. | Saccharomyces cerevisiae | Increased cytosolic Acetyl-CoA levels and production of derivatives. | illinois.edu |
Synthetic Biology Approaches for Acetyl Coenzyme A Biosynthesis
Synthetic biology offers powerful tools for designing and constructing novel biological systems, including pathways for the biosynthesis of molecules like Acetyl-CoA. This field focuses on creating synthetic metabolic routes that may not exist in nature or optimizing existing ones for improved efficiency. Researchers have designed and constructed synthetic Acetyl-CoA pathways, for example, by repurposing enzymes like glycolaldehyde (B1209225) synthase and acetyl-phosphate synthase to convert one-carbon sources like formaldehyde (B43269) into Acetyl-CoA. researchgate.net These synthetic pathways can be shorter, ATP-independent, carbon-conserving, and oxygen-insensitive, opening possibilities for producing Acetyl-CoA-derived chemicals from non-traditional feedstocks. researchgate.net Synthetic biology approaches also involve engineering host metabolism to facilitate the biosynthesis of plant natural products and other valuable compounds that utilize Acetyl-CoA as a precursor. frontiersin.orgd-nb.info This can include augmenting Acetyl-CoA biosynthesis by expressing enzymes from other organisms or clustering enzymes involved in Acetyl-CoA pathways to improve efficiency. frontiersin.orgd-nb.info Cell-free systems are also being developed using synthetic biology principles to generate Acetyl-CoA and downstream products in vitro. frontiersin.org
Acetyl Coenzyme A and Microbiome Interactions
The intricate relationship between host organisms and their associated microbiomes is a rapidly developing area of research. Acetyl-CoA plays a role in these interactions, particularly within the gut microbiome. Gut bacteria produce short-chain fatty acids (SCFAs) like acetate, which can be converted to Acetyl-CoA in host cells. frontiersin.orgnih.gov This microbially-derived Acetyl-CoA can influence host cell metabolism and signaling, including histone acetylation, which is important for gene regulation. frontiersin.orgnih.gov Alterations in the gut microbiota composition have been associated with changes in metabolic pathways, including Acetyl-CoA biosynthesis. bmj.com For instance, variants in certain host genes have been linked to a decrease in the Acetyl-CoA biosynthesis pathway in the context of inflammatory bowel disease (IBD). bmj.com The gut microbiome's metabolic activities, including those involving Acetyl-CoA, can be influenced by dietary components like phytochemicals. asm.org Understanding these interactions is crucial for developing dietary or microbial interventions to modulate host health.
Spatial and Temporal Dynamics of Acetyl Coenzyme A Pools
Acetyl-CoA is not uniformly distributed within the cell; its concentration and availability can vary significantly between different cellular compartments (e.g., cytosol, mitochondria, nucleus) and change over time in response to cellular signals and nutrient availability. nih.govbiorxiv.org This spatial and temporal regulation of Acetyl-CoA pools is critical for controlling various cellular processes, including metabolic pathway activity, protein acetylation, and gene regulation. nih.govbiorxiv.orgbiorxiv.org For example, nuclear and cytosolic Acetyl-CoA pools may be functionally distinct, and local production of Acetyl-CoA appears important for processes like histone acetylation and DNA repair. nih.govnih.gov Enzymes involved in Acetyl-CoA production, such as ATP citrate (B86180) lyase (ACLY), are subject to spatial and temporal control, including nuclear localization and recruitment to specific cellular sites like DNA double-strand breaks. nih.govbiorxiv.orgnih.gov This compartmentalized regulation ensures that Acetyl-CoA is available where and when it is needed for specific functions. Quantitative analysis of Acetyl-CoA levels in different subcellular compartments is providing valuable insights into these dynamics. biorxiv.org
Methodological Approaches for Acetyl Coenzyme a Research
Quantification Techniques for Acetyl Coenzyme A and Derivatives
The accurate measurement of Acetyl-CoA and its derivatives in biological samples is fundamental to understanding their roles in various metabolic pathways and cellular processes. Several analytical techniques have been developed and applied for this purpose, each with its own advantages and limitations in terms of sensitivity, specificity, and sample requirements.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography coupled with UV detection (HPLC-UV) is a widely used method for the quantification of Coenzyme A (CoA) and Acetyl-CoA in biological samples. This technique leverages the presence of the adenosine (B11128) moiety in CoA compounds, which allows for their detection by UV absorbance, typically at wavelengths between 254 and 260 nm. psu.edu HPLC allows for the separation of CoA species based on their physicochemical properties, particularly their hydrophobicity, using reverse-phase columns. psu.edu Increasing the salt concentration in the mobile phase can facilitate the separation of CoA from other nucleotides. psu.edu
HPLC-UV methods have been successfully applied to quantify CoA and Acetyl-CoA in various biological matrices, including cultured cells, mouse brain cortex, and rat plasma, liver, kidney, and brain tissues. mdpi.comtouro.edunih.govnih.gov While generally less sensitive than mass spectrometry-based methods, recent advancements in HPLC systems and UV/Vis detectors have improved the limits of detection. nih.gov For instance, one study reported limits of detection for CoA and Acetyl-CoA at 0.0038 µM and 0.012 µM, respectively, or 0.114 and 0.36 pmol per injectate, which were significantly more sensitive than some previous HPLC methods. mdpi.comnih.gov The typical analysis time for each sample using HPLC is between 20 and 60 minutes. psu.edu
To confirm the identity and purity of peaks obtained by HPLC, enzymatic treatments can be employed. For example, the disappearance of the Acetyl-CoA peak after treatment with citrate (B86180) synthase and oxaloacetate indicates its identity. psu.edu While HPLC-UV allows for the simultaneous detection of multiple CoA species, sample preparation, including deproteinization and the addition of reducing agents like DTT or TCEP to prevent oxidation of CoASH, is crucial for accurate quantification. psu.edumdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a highly sensitive and specific technique for the analysis and quantification of Acetyl-CoA and other acyl-CoA species. mdpi.comrsc.orgbiorxiv.orgnih.gov This method combines the separation power of liquid chromatography with the sensitivity and specificity of mass spectrometry, allowing for the identification and quantification of a wide range of acyl-CoA molecules in complex biological samples. mdpi.comrsc.orgmetwarebio.comacs.org
LC-MS/MS methods have been developed and validated for the quantification of Acetyl-CoA in various biological contexts, including cells and tissues. biorxiv.orgacs.org Different LC-MS approaches, such as LC-tandem mass spectrometry (LC-MS/MS), LC-high resolution mass spectrometry (LC-HRMS), and direct injection HRMS, have been reported for acyl-CoA analysis. biorxiv.org LC-MS/MS is particularly well-suited for the relative quantification of short- and medium-chain acyl-CoA species. mdpi.comnih.gov
Sample preparation for LC-MS/MS analysis of acyl-CoAs often involves extraction using solvents like acetonitrile/methanol/water, followed by clean-up procedures such as solid-phase extraction to reduce matrix effects. mdpi.combiorxiv.org The sensitivity of LC-MS/MS is generally in the low fmole range, offering a significantly lower limit of detection compared to HPLC-UV and enzymatic assays. mdpi.com Stable isotope-labeled internal standards can be incorporated to improve the accuracy of absolute quantification. mdpi.combiorxiv.org LC-MS/MS allows for comprehensive profiling of acyl-CoA species, providing insights into the metabolic state of cells or organisms and enabling the elucidation of metabolic pathways. metwarebio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative approach for quantifying Acetyl-CoA, providing exact quantification with minimal sample preparation. mdpi.com One of the advantages of NMR is that the sample is preserved for potential further analysis. mdpi.com While not as sensitive as LC-MS/MS for detecting low concentrations, NMR can be used to quantify Acetyl-CoA and CoA in biological samples. mdpi.comnih.gov Studies comparing different quantification methods for Acetyl-CoA and other acyl-CoAs in rat liver have included NMR as one of the techniques. mdpi.comnih.govnih.gov
Spectrophotometric and Fluorometric Enzymatic Assays
Spectrophotometric and fluorometric enzymatic assays are also employed for the quantification of Acetyl-CoA. These methods typically involve coupled enzymatic reactions that convert Acetyl-CoA into a product which can be detected by measuring absorbance or fluorescence. psu.edumdpi.comnih.govsigmaaldrich.comsigmaaldrich.comnih.govbiocat.com
Fluorometric enzymatic assays, such as those utilizing the PicoProbe™ assay, can provide comparable results to LC-MS-based assays depending on the biological matrix and extraction method used. biorxiv.orgnih.gov These assays often involve a coupled enzyme system that results in a fluorometric product proportional to the Acetyl-CoA concentration. sigmaaldrich.combiocat.com Typical detection ranges for such kits can be in the picomole range. sigmaaldrich.comsigmaaldrich.com
Spectrophotometric determination of Acetyl-CoA usually involves a coupled enzymatic assay that results in a colorimetric product. nih.govsigmaaldrich.com While generally less sensitive than fluorometric or LC-MS/MS methods, spectrophotometric assays can still be valuable for Acetyl-CoA quantification. nih.gov Both spectrophotometric and fluorometric enzymatic assays can be scaled to a 96-well format for higher throughput analysis. biorxiv.orgnih.gov However, it is important to note that the comparability of results from enzymatic assays with LC-MS methods can vary depending on the sample matrix and extraction protocol. biorxiv.orgnih.gov
Isotopic Tracing and Flux Analysis
Isotopic tracing is a powerful technique used to study metabolic fluxes involving Acetyl-CoA. By introducing stable isotopes (such as 13C) into metabolic precursors, researchers can track the flow of these isotopes through various pathways and determine the rate at which metabolites are synthesized and consumed. This approach provides dynamic information about metabolic activity, unlike snapshot measurements of metabolite concentrations.
Isotopic tracing experiments can reveal how changes in cellular conditions or genetic manipulations affect the contribution of different substrates to the Acetyl-CoA pool and the subsequent pathways that utilize Acetyl-CoA, such as the citric acid cycle or fatty acid synthesis. While the provided search results don't contain specific detailed research findings from isotopic tracing experiments focused solely on Acetyl-CoA flux, the general principle involves using labeled substrates (e.g., [U-13C]glucose or [U-13C]fatty acids) and analyzing the labeling patterns in downstream metabolites of Acetyl-CoA using techniques like GC-MS or LC-MS. This allows for the calculation of metabolic fluxes.
Genetic Manipulation and Gene Expression Profiling
Genetic manipulation and gene expression profiling are essential tools for investigating the biological roles of Acetyl-CoA and the enzymes involved in its metabolism. These approaches allow researchers to alter the levels of Acetyl-CoA or the activity of key enzymes and observe the downstream effects on cellular processes and gene expression.
Genetic manipulation techniques, such as gene overexpression or knockout, can be used to perturb the synthesis or utilization of Acetyl-CoA. For example, overexpression of pantothenate kinase, an enzyme involved in CoA biosynthesis, can lead to increased intracellular levels of CoA and Acetyl-CoA. nih.gov This manipulation has been shown to enhance the production of compounds derived from Acetyl-CoA, such as isoamyl acetate (B1210297) in Escherichia coli. nih.gov Similarly, engineering the expression of enzymes like cytoplasmic acetyl-coenzyme A synthetase (ACSS2) can affect intracellular Acetyl-CoA levels, influencing processes like DNA and histone acetylation. researchgate.net Functional expression of bacterial pyruvate (B1213749) dehydrogenase complex in yeast cytosol has also been explored as a way to alter cytosolic Acetyl-CoA synthesis. asm.org
Gene expression profiling, often performed using techniques like microarrays or RNA sequencing, can reveal how changes in Acetyl-CoA availability or related enzyme activity impact the transcriptome. This helps to identify genes and pathways that are regulated by Acetyl-CoA. For instance, studies have shown that manipulating Acetyl-CoA metabolism can affect the expression of genes involved in autophagy and fatty acid synthesis. researchgate.netbiorxiv.org Research has also explored the coordinate regulation of nuclear and plastidic genes encoding subunits of acetyl-CoA carboxylase, an enzyme that converts Acetyl-CoA to malonyl-CoA. oup.com
Combining genetic manipulation with gene expression profiling provides a comprehensive approach to understand the complex regulatory networks in which Acetyl-CoA participates. By altering the genetic landscape and observing the resulting changes in gene expression, researchers can gain insights into how cells respond to altered Acetyl-CoA metabolism and identify potential targets for therapeutic intervention.
Biochemical and Biophysical Characterization of Acetyl Coenzyme A-Related Enzymes
Biochemical and biophysical methods are crucial for understanding the function, mechanism, and regulation of enzymes that utilize, produce, or are modified by acetyl coenzyme A (acetyl-CoA). These approaches provide detailed insights into enzyme kinetics, substrate binding, conformational changes, and interactions with other molecules.
Enzyme kinetics studies are fundamental to characterizing acetyl-CoA-dependent enzymes. These studies typically involve measuring reaction rates under varying substrate (including acetyl-CoA) and cofactor concentrations to determine parameters such as Michaelis constant (Km) and maximum reaction velocity (Vmax) asm.orgnih.gov. For instance, kinetic analyses have been performed on acetyl-CoA synthetase (ACS), an enzyme that catalyzes the synthesis of acetyl-CoA from acetate and CoA researchgate.netacs.org. Studies on Escherichia coli Acs have investigated the kinetics and thermodynamic parameters of both deacetylated and acetylated forms of the enzyme for the adenylation step, revealing that while ATP binding showed no significant differences, the catalytic rate (kcat) was much higher for the deacetylated enzyme nih.govresearchgate.net. Site-directed mutagenesis in E. coli Acs has also been used to determine the role of specific residues, such as T264, K270, D500, and K609, in catalysis and ATP binding nih.govresearchgate.net. Mutation of K609 resulted in increased ATP-Acs affinity but a complete loss of enzymatic activity, while mutations at T264 and D500 led to a total loss of ATP-binding ability and decreased catalytic activity nih.govresearchgate.net. Acetylation at K609 induced a conformational change in Acs, leading to more energetic ATP binding, which could explain the conserved inactivation of Acs upon K609 acetylation nih.govresearchgate.net.
Structural studies, such as X-ray crystallography, provide high-resolution three-dimensional information about acetyl-CoA-related enzymes and their complexes with ligands. Crystal structures of enzymes like ACS have been determined to understand the mechanisms of substrate specificity and catalysis acs.orgnih.govnih.gov. For example, structural studies of fungal ACSs have captured different states of the two-step reaction, including the acetyl-adenylate intermediate, providing a detailed picture of the reaction mechanism acs.orgnih.gov. These studies have also identified key residues, such as a tryptophan residue, that limit the size of the alkyl binding site, contributing to the enzyme's exquisite specificity for acetate over longer carboxylic acids acs.orgnih.govnih.gov. Structural analysis of Thermobifida fusca acyl-CoA carboxylase (AcCCase), which carboxylates acetyl-CoA, has revealed its quaternary structure and provided insights into the role of specific residues in substrate selectivity nih.gov. The crystal structure of human mitochondrial acetoacetyl-coenzyme A thiolase (T2), important in ketone body metabolism, has shown how potassium and chloride ions bind near the CoA and catalytic sites and influence its structure and function acs.org. Biophysical techniques complement structural studies by providing information on protein conformation, stability, and interactions in solution. Techniques like Small-Angle X-ray Scattering (SAXS) have been used to confirm conformational changes in enzymes, such as isocitrate lyase 2 (ICL2), upon acetyl-CoA binding cambridge.org. Circular Dichroism (CD) spectroscopy can be used to assess the secondary structure and proper folding of recombinant proteins involved in acetyl-CoA metabolism cambridge.orgfrontiersin.org. Isothermal titration calorimetry (ITC) can measure the thermodynamics of binding events, such as ATP binding to Acs nih.govresearchgate.net.
Biochemical assays are developed to measure the specific activities of acetyl-CoA-related enzymes. For ACS, coupled continuous assays monitoring pyrophosphate generation have been employed to characterize biochemical activity acs.org. For acyl-CoA carboxylases, assays often involve measuring the incorporation of radioactive bicarbonate into the carboxylated product asm.org. Spectrophotometric assays are also used, for example, to measure the activity of acetyl-CoA thioesterases by monitoring the release of CoA nih.gov.
The combination of biochemical and biophysical methods allows for a comprehensive characterization of acetyl-CoA-related enzymes, elucidating their catalytic mechanisms, regulatory features, and interactions with acetyl-CoA and other molecules.
Proteomic Approaches for Acetyl Coenzyme A-Mediated Acetylation
Proteomic approaches, particularly those based on mass spectrometry (MS), have revolutionized the study of protein acetylation, a post-translational modification where an acetyl group from acetyl-CoA is transferred to a lysine (B10760008) residue or the N-terminus of a protein creative-proteomics.comnih.govspringernature.combiorxiv.org. Acetyl-CoA-mediated acetylation plays a significant role in regulating various cellular processes, including metabolism, gene expression, and signal transduction acs.orgcreative-proteomics.comnih.govphysiology.orgnih.gov.
Large-scale proteomic studies have identified thousands of acetylated proteins in both prokaryotes and eukaryotes, highlighting the widespread nature of this modification creative-proteomics.comoup.compnas.org. These studies often involve several key steps: protein extraction from cells or tissues, proteolytic digestion into peptides, enrichment of acetylated peptides, and analysis by high-resolution mass spectrometry creative-proteomics.comspringernature.comnih.govresearchgate.net. Enrichment of acetylated peptides is typically performed using immunoaffinity methods with antibodies specific for acetyl-lysine residues creative-proteomics.comnih.govresearchgate.net. This step is crucial because acetylation is often substoichiometric and acetylated peptides may be less abundant than their non-acetylated counterparts creative-proteomics.comresearchgate.net.
Mass spectrometry-based techniques, such as liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS), are used to identify and quantify acetylated peptides and their specific modification sites creative-proteomics.comspringernature.comoup.comnih.govresearchgate.net. High-resolution, accurate-mass (HRAM) data acquisition is essential for precise identification of acetylated peptides creative-proteomics.com. Quantitative proteomic approaches, including label-free quantification or methods using stable isotope labeling (e.g., SILAC or isotopic labeling with 13C2-acetyl CoA), allow for the comparison of acetylation levels across different biological conditions creative-proteomics.comnih.govoup.comresearchgate.netresearchgate.netpnas.org. For example, quantitative proteomics has been used to study the dynamics of mitochondrial protein acetylation during fasting and refeeding, revealing both dynamic and static acetylation sites oup.comnih.gov.
Proteomic analyses have shown that proteins involved in metabolic pathways are particularly enriched with acetylation sites oup.compnas.orgresearchgate.net. In mitochondria, where a significant pool of acetyl-CoA is generated, numerous enzymes in pathways such as fatty acid oxidation, the TCA cycle, and amino acid metabolism are found to be acetylated oup.compnas.orgnih.gov. Quantitative proteomic studies have demonstrated that changes in cellular metabolic state and acetyl-CoA levels can directly influence the degree of protein acetylation nih.govnih.govoup.comresearchgate.net. For instance, increased availability of acetyl-CoA has been shown to correlate with elevated histone acetylation nih.govnih.gov.
Chemoproteomic approaches have also been developed to identify proteins that bind to acetyl-CoA acs.orgnih.gov. Techniques like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) use chemical probes and mass spectrometry to profile acyl-CoA/protein interactions on a proteome-wide scale, helping to identify acetyl-CoA-binding proteins and their selectivity nih.gov.
Proteomic studies are essential for mapping the "acetylome" of cells and tissues, identifying novel acetylation sites, and understanding how changes in acetyl-CoA availability and the activity of acetyltransferases and deacetylases influence protein function and cellular physiology creative-proteomics.comoup.compnas.orgnih.govresearchgate.net.
Data Table Example:
While specific quantitative data tables were not directly extracted from the search results in a format suitable for direct inclusion as interactive tables without further processing or context, the search results highlight the types of quantitative data generated by proteomic studies of acetylation. For example, quantitative proteomics studies identify the number of acetylated proteins and peptides, the distribution of acetylation sites per protein, and changes in acetylation levels of specific proteins or pathways under different conditions oup.compnas.orgresearchgate.netnih.gov.
Below is an example of how such data might be presented based on the findings discussed, illustrating the number of acetylated proteins identified in different cellular compartments or pathways through proteomic studies.
| Cellular Compartment or Pathway | Number of Acetylated Proteins Identified (Example from Literature) | Reference |
| Mitochondrial Proteome | ~483 proteins | pnas.org |
| Fatty Acid Oxidation Pathway (Mitochondria) | All identified proteins in this pathway were acetylated in one study. | pnas.org |
| Citric Acid Cycle (Mitochondria) | ~65% of identified proteins in this pathway were acetylated in one study. | pnas.org |
| Branched-Chain Amino Acid Metabolism (Mitochondria) | ~79% of identified proteins in this pathway were acetylated in one study. | pnas.org |
Another type of data involves the effect of metabolic changes on acetylation levels. For instance, studies have shown that manipulating metabolic flux can quantitatively affect specific histone acetylation sites, and these changes can correlate with acetyl-CoA levels researchgate.net.
Detailed Research Findings Examples:
Research using quantitative proteomics identified that during fasting in mice, hepatic protein acetylation increases oup.com. Furthermore, using an LC-MS/MS method, researchers quantified protein acetylation in human fibroblasts and found that acetylation increased in fibroblasts with activated fatty acid oxidation oup.com. This suggests a link between the metabolic state and protein acetylation levels, with acetyl-CoA generated from fatty acid oxidation potentially driving mitochondrial protein acetylation oup.com.
A study using multiplexed quantitative mass spectrometry on mouse liver mitochondrial acetylproteome identified dynamic acetylation sites, including on acetyl-CoA acetyltransferase 1 (Acat1). nih.gov. In vitro biochemical and molecular modeling studies demonstrated that acetylation of Acat1 at lysine 260 decreases its activity by disrupting coenzyme A binding nih.gov. This highlights how proteomic identification of dynamic acetylation sites can lead to detailed biochemical characterization of their functional impact.
Q & A
Q. How do acetyl-CoA metabolic perturbations (e.g., ACAT1 inhibition) mitigate amyloidopathy in Alzheimer’s models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
